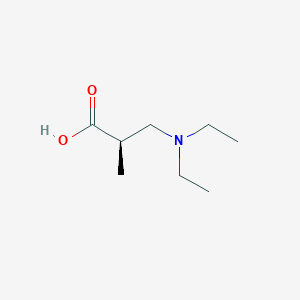![molecular formula C18H21N3O5S B2427429 3,5-Dimethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamid CAS No. 2034488-00-9](/img/structure/B2427429.png)
3,5-Dimethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is an organic compound that belongs to the benzamide class It features a unique structure comprising of a benzamide moiety substituted with methoxy groups and a benzo[c][1,2,5]thiadiazole linked through an ethyl chain
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3,5-dimethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is used as a building block for synthesizing more complex molecules
Biology
This compound has shown promise in biological studies, particularly in exploring its interactions with biological macromolecules. It may be used as a probe in studying enzyme mechanisms or as a ligand in receptor-binding studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure makes it a candidate for drug development, particularly in targeting specific pathways or receptors involved in diseases.
Industry
In industrial applications, this compound can be utilized in the production of advanced materials, including polymers and nanomaterials, due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide typically involves a multi-step process starting with readily available precursors. The initial step might include the synthesis of the benzo[c][1,2,5]thiadiazole intermediate through a cyclization reaction of appropriate precursors under controlled conditions, followed by the introduction of the methyl and dioxidobenzo substituents. Subsequent steps involve the formation of the ethyl linkage and the final coupling with the 3,5-dimethoxybenzoyl chloride under basic conditions to yield the target compound. Reaction temperatures, catalysts, and solvents play crucial roles in optimizing yield and purity.
Industrial Production Methods
For large-scale production, the synthesis may be optimized further by employing continuous flow chemistry techniques, which offer advantages in terms of scalability, reaction control, and safety. This involves using automated reactors and precise control over reaction parameters to achieve consistent and high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and the benzo[c][1,2,5]thiadiazole moieties, leading to the formation of quinones or sulfoxides.
Reduction: Reduction reactions can occur at the benzamide carbonyl or the sulfone groups, potentially yielding amine derivatives or thiol intermediates.
Substitution: The methoxy groups on the benzamide ring can be targeted for nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Strong nucleophiles like alkoxides or thiolates under basic conditions.
Major Products
Oxidation: Products may include quinones or sulfoxides.
Reduction: Products may include amines or thiols.
Substitution: Products may involve new functional groups replacing the methoxy groups.
Wirkmechanismus
The mechanism by which 3,5-dimethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide exerts its effects is likely through interactions with specific molecular targets. These may include binding to proteins, enzymes, or receptors, influencing their activity and triggering downstream signaling pathways. The benzo[c][1,2,5]thiadiazole core is known to participate in electron transfer processes, which might play a role in its biological and chemical reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-dimethoxybenzamide: A simpler analogue without the benzo[c][1,2,5]thiadiazole moiety.
N-(2-(benzo[c][1,2,5]thiadiazol-1-yl)ethyl)benzamide: Lacking the dimethoxy groups on the benzamide ring.
3-methoxy-N-(2-(benzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide: Similar structure with fewer methoxy substitutions.
Uniqueness
The presence of both the dimethoxybenzamide and the benzo[c][1,2,5]thiadiazole moieties in a single molecule imparts unique properties that are not observed in simpler analogues
Alright, that's a wrap! Got more deep dives or a shift to something different on your mind?
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-20-16-6-4-5-7-17(16)21(27(20,23)24)9-8-19-18(22)13-10-14(25-2)12-15(11-13)26-3/h4-7,10-12H,8-9H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNHMKUAUXCUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-6-(hydroxymethyl)-4-(3-methylphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2427347.png)
![3-methoxy-1-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2427353.png)
![2-{[2-(4-ETHYLPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B2427355.png)
![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide](/img/structure/B2427357.png)


![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2427362.png)


![1-(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole](/img/structure/B2427366.png)

![1-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-7-(2-methylprop-2-enyl)-5,7,9-trihy dro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2427368.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2427369.png)
